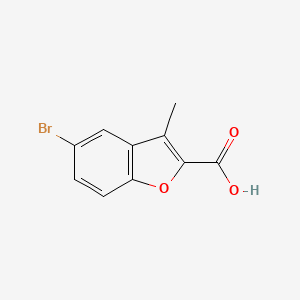
5-bromo-3-methyl-benzofuran-2-carboxylic Acid
Übersicht
Beschreibung
5-Bromo-3-methyl-benzofuran-2-carboxylic acid is a compound that belongs to the benzofuran family, a class of organic compounds that contain a fused benzene and furan ring system. This particular compound is characterized by a bromine atom at the 5-position, a methyl group at the 3-position, and a carboxylic acid moiety at the 2-position of the benzofuran ring system. Benzofuran derivatives are known for their diverse biological activities and have been studied for their antimicrobial properties .
Synthesis Analysis
The synthesis of benzofuran derivatives typically involves the formation of the benzofuran ring followed by various functionalization reactions. For instance, 5-bromo-2-ethyl carboxylate, a related compound, is synthesized by reacting bromo salicylaldehyde with diethyl bromomalonate in the presence of dry acetone and anhydrous potassium carbonate . This ester can then be converted into different derivatives, such as hydrazides, azides, ureas, and carbamates, through subsequent chemical reactions with appropriate reagents . Other synthetic methods for benzofuran derivatives include the Friedländer condensation reaction under ultrasound irradiation conditions and the reaction of hydroxyisoflavones with ethyl bromomalonate .
Molecular Structure Analysis
The molecular structure of benzofuran derivatives can be elucidated using spectroscopic methods such as NMR and IR spectroscopy. X-ray crystallography provides detailed information about the three-dimensional arrangement of atoms within the molecule. For example, the crystal structure of a related compound, 2-[5-(4-Bromophenyl)-3-methylsulfanyl-1-benzofuran-2-yl]acetic acid, reveals that the bromophenyl rings are rotated out of the benzofuran planes, and the methyl groups are almost perpendicular to the plane of the benzofuran fragment . Such structural details are crucial for understanding the compound's reactivity and interactions with biological targets.
Chemical Reactions Analysis
Benzofuran derivatives undergo various chemical reactions that allow for the introduction of different functional groups. These reactions include nucleophilic substitution, oxidation, and hydrolysis. For example, the synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid involves a series of reactions including methoxylation, oxidation, and bromination . The title compound in was prepared by alkaline hydrolysis of its ethyl ester precursor. Oxidation reactions are also employed, as seen in the preparation of ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate using 3-chloroperoxybenzoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzofuran derivatives are influenced by their molecular structure. The presence of different substituents can affect properties such as solubility, melting point, and reactivity. The crystal structure of these compounds often exhibits intermolecular interactions such as hydrogen bonding, halogen bonding, and π–π interactions, which can influence their stability and packing in the solid state . The antimicrobial activity of benzofuran derivatives is a significant chemical property, and several compounds in this class have been screened against various microorganisms .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
5-Bromo-3-methyl-benzofuran-2-carboxylic acid has been investigated for its antimicrobial properties. Research has shown the synthesis of various derivatives of this compound, which were then screened for antimicrobial activities. These studies indicate the potential of 5-bromo-3-methyl-benzofuran-2-carboxylic acid derivatives in combating microbial infections.
- Kumari et al. (2019) reported the synthesis of 5-Bromobenzofuran aryl ureas and carbamates from 5-bromo-3-methyl-benzofuran-2-carboxylic acid, which exhibited antimicrobial activities (Kumari et al., 2019).
- Sanjeeva et al. (2021) described a synthesis method starting from 5-bromo-3-methyl-benzofuran-2-carboxylic acid to produce derivatives with antimicrobial activities against various bacterial strains (Sanjeeva et al., 2021).
Structural and Supramolecular Chemistry
The compound has also been a subject of study in the field of structural and supramolecular chemistry. Researchers have explored its behavior in different chemical environments, focusing on its hydrogen bonding and pi-pi interactions.
- Titi and Goldberg (2009) explored the hydrogen bonding and pi-pi interactions in 1-benzofuran-2,3-dicarboxylic acid, a related compound, and its cocrystals, providing insights into the structural characteristics of similar benzofuran compounds (Titi & Goldberg, 2009).
Antituberculosis Potential
Additionally, derivatives of 5-bromo-3-methyl-benzofuran-2-carboxylic acid have been examined for their potential in antituberculosis treatments.
- Thorat et al. (2016) conducted a study on the synthesis and antituberculosis study of 3-Methyl-1-Benzofuran-2-Carbohydrazide, demonstrating its relevance in the search for new antituberculosis agents (Thorat et al., 2016).
Other Applications
The research also indicates other varied applications, including in the synthesis of novel compounds with potential biological activities.
- Choi et al. (2009) studied the crystal structure of 2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, which can provide insights into designing new molecules with specific properties (Choi et al., 2009).
Zukünftige Richtungen
Benzofuran derivatives, including 5-bromo-3-methyl-benzofuran-2-carboxylic Acid, have attracted considerable attention in the field of drug invention and development due to their wide range of biological activities and potential applications . Future research may focus on developing structure-activity relationships on these derivatives as antimicrobial drugs .
Eigenschaften
IUPAC Name |
5-bromo-3-methyl-1-benzofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO3/c1-5-7-4-6(11)2-3-8(7)14-9(5)10(12)13/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPAQRBXERJCQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368412 | |
| Record name | 5-bromo-3-methyl-benzofuran-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3-methyl-benzofuran-2-carboxylic Acid | |
CAS RN |
50638-08-9 | |
| Record name | 5-bromo-3-methyl-benzofuran-2-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-3-methyl-1-benzofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

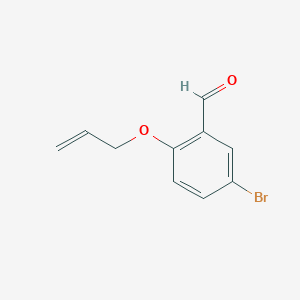
![[5-(2-Phenylethyl)-2-thienyl]acetic acid](/img/structure/B1271720.png)
![2-[(6-Pyrazol-1-ylpyrimidin-4-yl)amino]ethanol](/img/structure/B1271724.png)
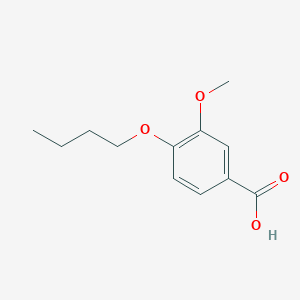
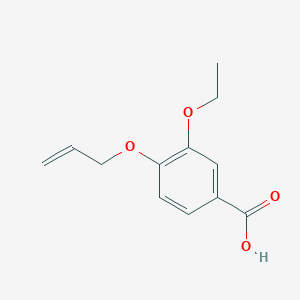
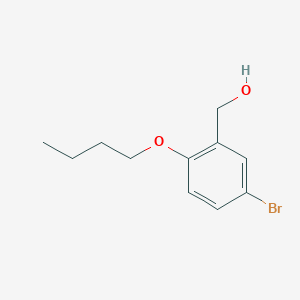

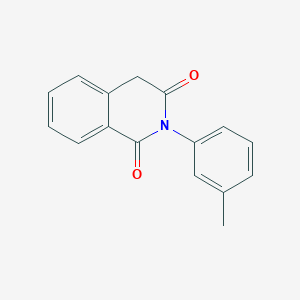
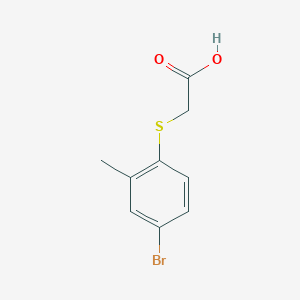
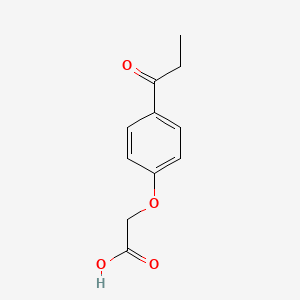
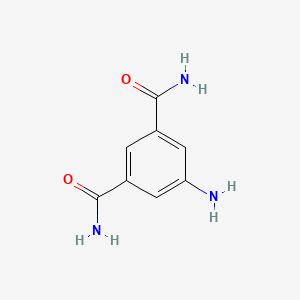
![4-amino-N-[4-(trifluoromethyl)pyrimidin-2-yl]benzenesulfonamide](/img/structure/B1271758.png)
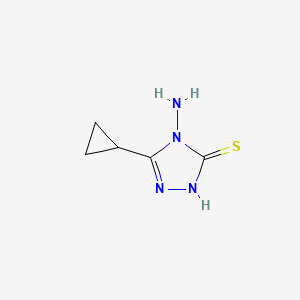
![(5-Amino-[1,3,4]thiadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1271760.png)